1-(2-chloro-6-nitrophenyl)-4-methylpiperazine
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Overview
Description
1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-chloro-6-nitroaniline with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like DMF, bases like potassium carbonate.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-(2-chloro-6-aminophenyl)-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-chloro-6-nitrophenyl)-4-carboxypiperazine.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain types of cancer and bacterial infections.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
1-(2-chloro-6-nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
2-chloro-6-nitrophenylmethanamine: Similar aromatic substitution but with a different aliphatic chain.
Uniqueness: 1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-13-5-7-14(8-6-13)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTYGQGYDUZEPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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